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Protocols & Analytical Methods
Application Note: Protocol for the Synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Application Note: Protocol for the Synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic drug candidates, including potent GPR120 receptor agonists used in metabolic disease research [1]. Specifically, 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde serves as a highly versatile synthetic intermediate. The formyl group at the C5 position provides an ideal functional handle for subsequent reductive aminations, Wittig olefinations, or cross-coupling reactions.
As a Senior Application Scientist, I have designed this protocol to bypass the limitations of direct benzofuran reduction, which often suffers from poor regioselectivity and over-reduction [2]. Instead, we employ a bottom-up construction strategy: a tandem Claisen rearrangement/cyclization sequence followed by a highly regioselective electrophilic aromatic substitution (Vilsmeier-Haack formylation).
Synthetic Workflow
Synthetic workflow for 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde.
Quantitative Data & Reagent Parameters
To ensure reproducibility, all stoichiometric ratios and critical reaction parameters are standardized below.
Table 1: Reagents and Stoichiometry
| Reagent / Material | MW ( g/mol ) | Equivalents | Function |
| Phenol | 94.11 | 1.00 | Starting Material |
| Crotyl Bromide (85% tech) | 135.00 | 1.20 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.50 | Base |
| N,N-Dimethylaniline (N,N-DMA) | 121.18 | Solvent | High-boiling matrix |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.10 | Cyclization Catalyst |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.50 | Vilsmeier Reagent |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.00 | Solvent / Reactant |
Step-by-Step Experimental Protocols & Causality
Step 1: O-Alkylation to Form Crotyl Phenyl Ether
Scientific Rationale: Acetone is selected as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide ion generated by K₂CO₃. This promotes a clean S_N2 displacement of the crotyl bromide while actively suppressing competitive C-alkylation at the ortho/para positions.
-
Setup: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (9.4 g, 100 mmol) in anhydrous acetone (200 mL).
-
Activation: Add finely ground anhydrous K₂CO₃ (20.7 g, 150 mmol). Stir the suspension at ambient temperature for 15 minutes to pre-form the phenoxide.
-
Alkylation: Dropwise, add crotyl bromide (16.2 g, 120 mmol) over 20 minutes.
-
Reflux: Heat the reaction mixture to a gentle reflux (56 °C) for 8 hours.
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dilute the residue with diethyl ether (150 mL), wash with 1M NaOH (2 × 50 mL) to remove unreacted phenol, and dry over anhydrous Na₂SO₄. Evaporate to yield crotyl phenyl ether as a pale yellow oil.
-
In-Process Control (IPC): TLC (Hexanes:EtOAc 9:1). The reaction is complete when the UV-active phenol spot (R_f ≈ 0.3) disappears, replaced by a higher running spot (R_f ≈ 0.8) that stains faintly with iodine.
Step 2: Tandem Claisen Rearrangement & Cyclization
Scientific Rationale: The [3,3]-sigmatropic rearrangement requires high thermal energy. N,N-dimethylaniline (b.p. 193 °C) is used as the solvent because its weak basicity prevents the premature, uncontrolled polymerization of the intermediate 2-(1-methylallyl)phenol [3]. Subsequent addition of p-TsOH provides the specific protonation required to trigger a Markovnikov-directed intramolecular nucleophilic attack by the phenolic hydroxyl onto the terminal alkene, strictly forming the 5-membered dihydrobenzofuran ring rather than a 6-membered chroman.
-
Rearrangement: Dissolve the crude crotyl phenyl ether in N,N-dimethylaniline (50 mL). Degas the solution with N₂ for 10 minutes. Heat to 200 °C for 12 hours.
-
Cooling & Solvent Swap: Cool the mixture to room temperature. Dilute with EtOAc (200 mL) and wash extensively with 2M HCl (3 × 100 mL) to completely remove the N,N-dimethylaniline. Dry the organic layer and concentrate.
-
Cyclization: Dissolve the resulting crude 2-(1-methylallyl)phenol intermediate in toluene (100 mL). Add p-TsOH monohydrate (1.9 g, 10 mmol).
-
Reflux: Heat to 110 °C for 4 hours.
-
Workup: Cool, wash with saturated NaHCO₃ (50 mL) to quench the acid, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes) to afford 2,3-dimethyl-2,3-dihydrobenzofuran as a colorless liquid. (Note: The product is typically obtained as a diastereomeric mixture favoring the trans-isomer).
-
In-Process Control (IPC): NMR validation of the intermediate is recommended. The disappearance of the terminal alkene protons (δ 5.0-6.0 ppm) and the appearance of two distinct methyl doublets (δ 1.2-1.5 ppm) confirm successful cyclization.
Step 3: Regioselective Vilsmeier-Haack Formylation
Scientific Rationale: The oxygen atom of the dihydrobenzofuran ring acts as a strong ortho/para director. However, the ortho positions (C7 and C4) are sterically hindered by the adjacent ring and the alkyl substituents. Consequently, the highly electrophilic chloroiminium ion (Vilsmeier reagent) attacks almost exclusively at the C5 para-position. Strict temperature control (0–5 °C) during activation prevents exothermic decomposition and poly-formylation.
Mechanistic pathway of the regioselective Vilsmeier-Haack formylation.
-
Vilsmeier Reagent Generation: In a flame-dried 250 mL flask under N₂, cool anhydrous DMF (14.6 g, 200 mmol) to 0 °C using an ice-water bath. Dropwise, add POCl₃ (23.0 g, 150 mmol) over 30 minutes. The solution will turn pale yellow and viscous. Stir for an additional 30 minutes at 0 °C.
-
Substrate Addition: Dissolve 2,3-dimethyl-2,3-dihydrobenzofuran (14.8 g, 100 mmol) in a minimal amount of anhydrous DMF (10 mL). Add this dropwise to the Vilsmeier complex, maintaining the internal temperature below 5 °C.
-
Reaction: Remove the ice bath and heat the mixture to 80 °C for 3 hours.
-
Quenching (Critical Step): Cool the reaction to room temperature and pour it slowly into vigorously stirred crushed ice (300 g) containing sodium acetate (25 g) to buffer the hydrolysis of the iminium intermediate. Stir for 2 hours until the aldehyde fully precipitates or separates as an oil.
-
Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield the pure 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde.
-
In-Process Control (IPC): TLC (Hexanes:EtOAc 8:2). The product is highly UV-active and stains bright orange/red with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the aldehyde.
Analytical Validation & Expected Data
To validate the structural integrity of the synthesized compound, compare your analytical outputs against the expected spectroscopic signatures outlined below.
Table 2: Expected Analytical Signatures for the Final Product
| Analytical Technique | Expected Signal / Shift | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | ~9.82 ppm (s, 1H) | Aldehyde proton (-CHO) |
| ¹H NMR (400 MHz, CDCl₃) | ~7.65 ppm (dd, 1H) & ~7.60 ppm (s, 1H) | Aromatic protons (C6-H, C4-H) |
| ¹H NMR (400 MHz, CDCl₃) | ~6.82 ppm (d, 1H) | Aromatic proton (C7-H) |
| ¹H NMR (400 MHz, CDCl₃) | ~4.85 ppm (dq, 1H) | C2-H (Methine adjacent to oxygen) |
| ¹H NMR (400 MHz, CDCl₃) | ~3.25 ppm (dq, 1H) | C3-H (Benzylic methine) |
| ¹H NMR (400 MHz, CDCl₃) | ~1.45 ppm (d, 3H) & ~1.32 ppm (d, 3H) | C2-CH₃ and C3-CH₃ groups |
| LC-MS (ESI+) | m/z 177.1 [M+H]⁺ | Molecular Ion |
| FT-IR (ATR) | ~1685 cm⁻¹ | Strong C=O stretching (Aldehyde) |
References
-
GPR120 receptor agonists and uses thereof. US Patent US8476308B2. (Discusses the utility of 2,3-dimethyl-2,3-dihydrobenzofuran derivatives in metabolic disease research). Available at: 1[1]
-
Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry (2024). (Highlights the pharmacological relevance of hydrogenated benzofurans and formylation techniques). Available at: 2[2]
-
Luo, L., et al. Dihydrobenzofurans production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water. RSC Advances (2014). (Validates the tandem Claisen/cyclization methodology for 2,3-dimethyl-2,3-dihydrobenzofuran synthesis). Available at:3[3]
Sources
The Versatile Intermediate: A Guide to the Synthesis and Application of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
The Versatile Intermediate: A Guide to the Synthesis and Application of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis and utilization of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a valuable and versatile intermediate in organic synthesis and medicinal chemistry. The unique structural features of this molecule, combining a dihydrobenzofuran core with a reactive aldehyde functionality, make it a key building block for a diverse range of complex molecular architectures and biologically active compounds.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged scaffold found in a plethora of natural products and synthetic molecules exhibiting a wide array of biological activities.[1] Its presence is associated with pharmacological properties ranging from antimicrobial and anti-inflammatory to potent receptor modulation. The introduction of a formyl group at the C-5 position of the 2,3-dimethyl-2,3-dihydro-1-benzofuran ring system provides a reactive handle for a multitude of chemical transformations, opening avenues for the synthesis of novel derivatives with potential therapeutic applications.
This guide will detail a robust synthetic route to 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and provide in-depth protocols for its subsequent elaboration through key chemical reactions, including the Wittig reaction, reductive amination, and Grignard reaction.
Synthesis of the Core Intermediate
The synthesis of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a two-step process commencing with the construction of the dihydrobenzofuran ring, followed by the introduction of the aldehyde functionality.
Synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran
A plausible and efficient method for the synthesis of the 2,3-dimethyl-2,3-dihydro-1-benzofuran core involves the intramolecular cyclization of an appropriately substituted phenol. One such strategy is the acid-catalyzed cyclization of 2-(but-2-en-2-yl)phenol. This precursor can be synthesized via the Claisen rearrangement of the corresponding allyl phenyl ether.[2]
Sources
Application of Dihydrobenzofuran Derivatives in Medicinal Chemistry: A Guide for Researchers
Application of Dihydrobenzofuran Derivatives in Medicinal Chemistry: A Guide for Researchers
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in a diverse array of natural products and synthetic compounds of significant biological importance.[1][2] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial effects.[3][4][5][6][7][8] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols related to the synthesis and biological evaluation of dihydrobenzofuran derivatives.
The versatility of the dihydrobenzofuran core allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological targets. This adaptability has led to the development of numerous drug candidates and approved therapeutics.[3][9] For instance, certain derivatives have shown promise as inhibitors of key enzymes implicated in disease progression, while others act as modulators of critical signaling pathways.[6][8] This guide will delve into the synthetic strategies for accessing these valuable compounds, present protocols for assessing their biological activity, and discuss the structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies for Dihydrobenzofuran Derivatives
The construction of the dihydrobenzofuran ring system can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. One-pot syntheses are particularly attractive in medicinal chemistry for their operational simplicity and ability to rapidly generate libraries of compounds for screening.[2]
Protocol: One-Pot Synthesis of 2,3-Disubstituted Dihydrobenzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion
This protocol is a representative method for the synthesis of functionalized dihydrobenzofuran derivatives and is adapted from established procedures.[2] It leverages the in-situ generation of a rhodium carbene, which subsequently undergoes an intramolecular C-H insertion to form the desired heterocyclic ring.
Materials:
-
Substituted N-sulfonyl-1,2,3-triazole
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Reaction tube with a screw cap
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
To a screw-capped reaction tube, add the N-sulfonyl-1,2,3-triazole (0.2 mmol, 1.0 equiv) and Rh₂(OAc)₄ (0.004 mmol, 2 mol%).
-
Add anhydrous 1,2-dichloroethane (2.0 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 90 °C for 2 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to obtain the desired 2,3-disubstituted dihydrobenzofuran.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Rhodium(II) acetate dimer is a highly effective catalyst for the decomposition of diazo compounds (formed in situ from the triazole) to generate the reactive rhodium carbene intermediate.
-
Anhydrous 1,2-dichloroethane is used as the solvent due to its high boiling point and its ability to dissolve the reactants and catalyst. The anhydrous condition is crucial to prevent side reactions.
-
Heating at 90 °C provides the necessary thermal energy to promote the decomposition of the triazole and the subsequent C-H insertion reaction.
Caption: Rhodium-catalyzed synthesis of dihydrobenzofurans.
Biological Applications and Evaluation
Dihydrobenzofuran derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.
Anti-Cancer Activity
Numerous studies have highlighted the potential of dihydrobenzofuran derivatives as potent anti-cancer agents.[4] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the hypoxia-inducible factor (HIF-1) pathway.[4] Hybrid molecules incorporating the dihydrobenzofuran scaffold with other pharmacophores like imidazole or quinazolinone have also shown significant cytotoxicity against cancer cell lines.[4]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of dihydrobenzofuran derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116 colorectal carcinoma)[5][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dihydrobenzofuran derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the dihydrobenzofuran derivative in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-Inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases, and dihydrobenzofuran derivatives have emerged as promising anti-inflammatory agents.[5][10] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a reduction in the production of inflammatory mediators such as prostaglandins and nitric oxide.[5][10]
Caption: Anti-inflammatory mechanism of dihydrobenzofurans.
Neuroprotective Effects
The dihydrobenzofuran scaffold is also prevalent in compounds with neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[7][8] Some derivatives have been shown to collaborate with growth factors like insulin-like growth factor 1 (IGF-1) to promote neuronal survival.[8] Others exhibit antioxidant and anti-apoptotic activities, which are crucial for protecting neurons from damage.[11]
Structure-Activity Relationship (SAR) Insights
The biological activity of dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
| Position | Substituent Type | Impact on Activity | Therapeutic Area | Reference |
| C2 | Lipophilic groups | Enhanced neuroprotective activity | Neurodegeneration | [8] |
| C2 | Ester or heterocyclic rings | Crucial for cytotoxic activity | Cancer | [4] |
| - | Fluorine, bromine, hydroxyl, carboxyl groups | Enhanced anti-inflammatory and anticancer effects | Inflammation, Cancer | [5][10] |
Table 1: Summary of Structure-Activity Relationships for Dihydrobenzofuran Derivatives.
For instance, in the context of neuroprotection, lipophilic substituents at the 2-position of the dihydrobenzofuran ring have been found to be advantageous.[8] In the realm of anticancer activity, substitutions at the C-2 position with ester or other heterocyclic rings are often critical for cytotoxicity.[4] Furthermore, the incorporation of halogen atoms like fluorine and bromine, as well as hydroxyl and carboxyl groups, can significantly enhance the anti-inflammatory and anticancer properties of these compounds.[5][10]
Conclusion and Future Directions
Dihydrobenzofuran derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their broad range of biological activities, coupled with the amenability of their core structure to chemical modification, ensures their continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the design of multi-target ligands to address complex diseases. The integration of computational modeling and high-throughput screening will further accelerate the discovery and optimization of new dihydrobenzofuran-based drug candidates.
References
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Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]
-
Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 31988-32019. [Link]
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Satyanarayana, G. (2021). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry, 10(9), 2194-2223. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(11), 1358. [Link]
-
Zerenler Çalışkan, Z., & Ay, E. N. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232. [Link]
-
Fayad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
-
Fayad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]
-
Fayad, R., et al. (2023). Structures of benzofuran and dihydrobenzofuran derivatives. ResearchGate. [Link]
-
Fayad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
-
Zerenler Çalışkan, Z., & Ay, E. N. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Dergipark. [Link]
-
Siwek, A., et al. (2021). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link]
-
González-Ramírez, L. A., et al. (2019). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 7, 72. [Link]
-
Organic Chemistry Portal. (2024). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
Ohta, H., et al. (2016). Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry, 59(10), 4785-4800. [Link]
- Doria, G., et al. (1996). Dihydrobenzofuran and related compounds useful as anti-inflammatory agents.
-
Sari, G. S., et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. International Journal of Molecular Sciences, 24(21), 15886. [Link]
-
Marques, F., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6599. [Link]
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Application Note: A Detailed Protocol for the Synthesis of Novel Chalcones from 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Application Note: A Detailed Protocol for the Synthesis of Novel Chalcones from 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Abstract
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry and are key precursors in the biosynthesis of flavonoids.[1][2][3] The fusion of the chalcone framework with other pharmacologically significant heterocycles, such as benzofuran, has yielded hybrid molecules with promising therapeutic potential, including notable anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6][7] This application note provides a comprehensive, field-proven guide for the synthesis of novel chalcones via the Claisen-Schmidt condensation of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde with various substituted acetophenones. We delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step protocols, and present methods for optimization and characterization, tailored for researchers in synthetic chemistry and drug development.
Introduction: The Scientific Rationale
The synthesis of complex molecules with therapeutic potential often relies on the strategic combination of well-established pharmacophores. Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[1] Their versatile biological profile is attributed to the reactive keto-ethylenic group, which can interact with various cellular targets.[1]
The benzofuran moiety is another critical heterocyclic system found in numerous natural products and clinically approved drugs, known for its wide spectrum of pharmacological effects.[4][6] The strategic hybridization of the benzofuran ring system with the chalcone scaffold is a compelling approach to generate novel chemical entities with potentially enhanced or unique biological activities.[4][5][8]
This guide focuses on the use of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde as the aldehydic partner. This specific starting material allows for the introduction of a dihydro-benzofuran unit, offering different steric and electronic properties compared to a planar benzofuran ring, which can be crucial for tuning biological activity. The primary synthetic route employed is the Claisen-Schmidt condensation, a robust and reliable method for forming the characteristic propenone bridge of chalcones.[2][3][9]
The Claisen-Schmidt Condensation: Mechanism and Strategy
The Claisen-Schmidt condensation is the cornerstone reaction for chalcone synthesis, involving the reaction of an aromatic aldehyde with an aryl ketone.[3][9] The reaction can be catalyzed by either a base or an acid, though base-catalyzed conditions are more common and often provide higher yields.[9][10]
Causality of the Base-Catalyzed Mechanism: The reaction proceeds via an aldol condensation mechanism. The base (e.g., NaOH, KOH) abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. The resulting aldol addition product rapidly undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The trans isomer is predominantly formed due to its greater thermodynamic stability.[3][10]
Experimental Protocols and Workflow
This section provides a detailed, self-validating protocol for the synthesis. Adherence to these steps, coupled with in-process monitoring, ensures reproducibility and high purity of the final compounds.
Materials and Reagents
| Reagent/Solvent | Grade | Supplier Example |
| 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | ≥97% | Sigma-Aldrich |
| Substituted Acetophenones (e.g., Acetophenone) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Ethanol (EtOH), 200 Proof | Anhydrous, ≥99.5% | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
General Experimental Workflow
The overall process from starting materials to the purified product is outlined below.
Step-by-Step Synthesis Protocol
This procedure details the synthesis of (E)-1-phenyl-3-(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-one as a representative example.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.20 g, 10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide. Slowly add 10 mL of this NaOH solution dropwise to the stirred acetophenone solution at room temperature.
-
Aldehyde Addition: Dissolve 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (1.76 g, 10 mmol) in 15 mL of ethanol. Add this solution dropwise to the reaction mixture over 15 minutes. A color change and the formation of a precipitate are typically observed.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The consumption of the starting aldehyde and the formation of a new, less polar spot (the chalcone) indicates reaction progression.[11]
-
Work-up and Isolation: Once the reaction is complete (as determined by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water and 10 mL of 1 M HCl to neutralize the excess base.[2] Stir for 15 minutes to allow for complete precipitation of the crude product.
-
Filtration: Collect the solid yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid extensively with cold deionized water until the filtrate is neutral (pH ≈ 7).
-
Purification: Transfer the crude solid to a flask and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified chalcone in a vacuum oven at 40-50 °C to a constant weight.
Characterization and Data
The structure and purity of the synthesized chalcones must be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling feature is the presence of two doublets in the vinylic region (typically δ 7.0-8.0 ppm) corresponding to the α- and β-protons of the propenone bridge. A large coupling constant (J ≈ 15-16 Hz) is definitive for the trans stereochemistry.[12]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Expect signals for the carbonyl carbon (δ > 190 ppm) and the two vinylic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone.
-
HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the molecule, confirming its elemental composition.
Representative Data Table
The following table illustrates the versatility of the protocol with various acetophenones.
| Acetophenone Moiety (Ar) | Product Name | Expected Yield (%) |
| Phenyl | (E)-1-Phenyl-3-(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-one | 85-95% |
| 4-Methylphenyl | (E)-1-(p-Tolyl)-3-(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-one | 82-92% |
| 4-Methoxyphenyl | (E)-1-(4-Methoxyphenyl)-3-(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-one | 88-96% |
| 4-Chlorophenyl | (E)-1-(4-Chlorophenyl)-3-(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-one | 80-90% |
Conclusion
This application note details a robust, efficient, and highly reproducible protocol for synthesizing novel chalcones derived from 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. By leveraging the base-catalyzed Claisen-Schmidt condensation, researchers can readily access a library of these hybrid molecules. The provided workflow, mechanistic insights, and characterization guidelines establish a self-validating system for the synthesis and verification of these compounds, which are of significant interest for further investigation in drug discovery and medicinal chemistry.
References
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. (2022). [Link]
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Advances. (2022). [Link]
-
Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. (2021). [Link]
-
Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry. (2020). [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. (2025). [Link]
-
Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Bioinorganic Chemistry and Applications. (2014). [Link]
-
Synthetic benzofuran-linked Chalcones With Dual Actions: a Potential Therapeutic Approach to Manage Diabetes Mellitus. Future Medicinal Chemistry. (2023). [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. (2022). [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry. Medicinal Research Reviews. (2019). [Link]
-
Synthesis, characterization, molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro Anticancer activity. International Journal of Novel Research and Development. (2024). [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Molecules. (2022). [Link]
-
Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Taylor & Francis Group - Figshare. (2023). [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. (2017). [Link]
-
Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones. Medicinal Chemistry Research. (2009). [Link]
-
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1- yl)acetyl]phenyl}acetamide. Molbank. (2021). [Link]
-
Total Synthesis of the Natural Chalcone Lophirone E, Synthetic Studies toward Benzofuran and Indole-Based Analogues, and Investigation of Anti-Leishmanial Activity. Molecules. (2022). [Link]
-
Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. (2019). [Link]
Sources
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- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mattioli1885journals.com [mattioli1885journals.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
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- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note: The Strategic Role of Benzofuran Aldehydes in Modern Drug Discovery
Application Note: The Strategic Role of Benzofuran Aldehydes in Modern Drug Discovery
Executive Summary & Pharmacological Significance
In the highly competitive landscape of modern drug discovery, fused heterocyclic ring systems serve as foundational scaffolds for novel therapeutics[1]. Among these, the benzo[b]furan motif has demonstrated exceptional versatility, acting as a core structural element in clinically approved drugs such as the antiarrhythmic agent Amiodarone and the β-adrenoceptor antagonist Bufuralol[2].
Benzofuran aldehydes—specifically functionalized derivatives like 1-benzofuran-5-carbaldehyde—are highly prized intermediate building blocks. The reactive formyl group acts as an electrophilic anchor, enabling rapid diversification into complex molecular architectures via condensations, oxidations, and cross-coupling reactions. Recent structure-activity relationship (SAR) studies highlight that substitutions at the C-2 and C-3 positions of the benzofuran ring, often facilitated by aldehyde intermediates, are critical for tuning cytotoxic, antimicrobial, and neuroprotective activities[1].
Fig 1: Pleiotropic pharmacological interactions of benzofuran aldehyde derivatives.
Strategic Synthesis: Causality in Chemical Design
The synthesis of highly functionalized benzofuran aldehydes requires precise control over regioselectivity. Traditional methods often suffer from harsh conditions or poor functional group tolerance. Modern protocols leverage transition-metal catalysis—specifically palladium-catalyzed Sonogashira cross-coupling followed by electrophilic iodocyclization—to construct the benzofuran core under mild conditions[3].
This approach is highly strategic:
-
Sonogashira Coupling: Readily available 2-iodophenols are coupled with terminal alkynes. The use of a copper co-catalyst accelerates the formation of the copper acetylide, facilitating transmetalation to the palladium center.
-
Iodocyclization: Treating the resulting intermediate with molecular iodine ( I2 ) activates the alkyne for intramolecular nucleophilic attack by the adjacent hydroxyl group. Crucially, this not only closes the furan ring but also installs an iodine atom at the C-3 position, acting as a synthetic handle for subsequent Suzuki-Miyaura couplings[3],[4].
Fig 2: Synthetic workflow from cross-coupling to functionalized benzofuran chalcones.
Experimental Protocols
Protocol A: One-Pot Sonogashira Coupling & Iodocyclization
Objective: Synthesize a 3-iodo-2-substituted benzofuran core from 2-iodophenol.
Step-by-Step Methodology:
-
Degassing (Causality): Dissolve 2-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous Triethylamine ( Et3N ). Purge the solution with argon for 15 minutes. Reasoning: Oxygen must be strictly excluded to prevent the oxidative homocoupling of alkynes (Glaser coupling) and the deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq). Stir at room temperature for 4 hours.
-
Cyclization (Causality): Remove the solvent under reduced pressure. Redissolve the crude intermediate in Dichloromethane (DCM) and add I2 (1.5 eq). Stir overnight at room temperature. Reasoning: The iodine acts as a soft electrophile, polarizing the alkyne π -bond to lower the activation energy for the 5-endo-dig cyclization by the phenolic oxygen[3].
-
Workup: Quench the reaction with saturated aqueous Na2S2O3 to reduce unreacted iodine. Extract with DCM, dry over Na2SO4 , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Self-Validation System:
-
TLC: Monitor the disappearance of the UV-active 2-iodophenol spot.
-
FTIR: Confirm the disappearance of the terminal alkyne C-H stretch (~3300 cm−1 ) and the phenolic O-H stretch (~3200-3500 cm−1 ).
-
1H NMR: The absence of the terminal alkyne proton singlet (~3.0 ppm) confirms successful coupling and cyclization.
Protocol B: Claisen-Schmidt Condensation for Benzofuran-Chalcone Hybrids
Objective: Utilize a benzofuran aldehyde to synthesize biologically active chalcone derivatives.
Step-by-Step Methodology:
-
Enolate Formation: Dissolve a substituted acetophenone (1.0 eq) in ethanol. Add aqueous KOH (2.0 eq) dropwise at 0°C. Reasoning: The strong base deprotonates the α -carbon of the acetophenone, generating a resonance-stabilized enolate nucleophile.
-
Aldehyde Addition: Slowly add the synthesized benzofuran-carbaldehyde (1.0 eq) to the mixture. Stir at room temperature for 12 hours. Reasoning: The enolate attacks the highly electrophilic formyl carbon. The subsequent E1cB dehydration is thermodynamically driven by the formation of a highly conjugated α,β -unsaturated ketone (chalcone)[5].
-
Workup: Pour the mixture into ice water and neutralize with 1N HCl. Filter the resulting precipitate, wash with cold ethanol, and recrystallize.
Self-Validation System:
-
Visual: The reaction mixture will undergo a distinct color shift to deep yellow or orange, indicative of extended π -conjugation.
-
1H NMR: The critical validation marker is the appearance of two vinylic protons as doublets between 7.4 and 7.9 ppm. A large coupling constant (J = 15–16 Hz) definitively confirms the trans (E) geometry of the newly formed enone double bond.
Quantitative Data & Biological Efficacy
Benzofuran aldehydes and their downstream derivatives exhibit potent biological activities across multiple therapeutic areas. The table below summarizes key quantitative metrics from recent pharmacological evaluations.
| Compound Class / Scaffold | Biological Target / Disease Model | Key Metric / Activity Profile | Ref. |
| BNC105 (Benzofuran derivative) | Tubulin Polymerization | Potent and selective antiproliferative agent | [2] |
| Benzofuran Aldehydes (3a-3o) | Carbonic Anhydrase II (Breast Cancer) | High Membrane Permeability (TPSA: 0–140 Ų) | [3] |
| Benzofuran-Chalcone Hybrids | Leishmania infantum promastigotes | Antiparasitic Activity ( IC50 : 15.3 – 27.2 μM) | [4] |
| Chromenochalcones (16, 18, 21) | L-6 Skeletal Muscle Cells | Significant glucose uptake stimulation (Antidiabetic) | [5] |
References
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI (Molecules) URL:[Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer Source: DOI / Scientific Reports URL:[Link]
-
Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities Source: National Institutes of Health (PMC) URL:[Link]
-
Total Synthesis of the Natural Chalcone Lophirone E, Synthetic Studies toward Benzofuran and Indole-Based Analogues, and Investigation of Anti-Leishmanial Activity Source: MDPI (Molecules) URL:[Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Dihydrobenzofuran Synthesis: A Technical Support Guide for Yield Optimization
Dihydrobenzofuran Synthesis: A Technical Support Guide for Yield Optimization
The dihydrobenzofuran scaffold is a privileged structural motif present in numerous natural products and pharmacologically active compounds. Its synthesis is a cornerstone of medicinal and process chemistry. However, achieving high yields can be challenging due to competing reaction pathways, catalyst deactivation, and substrate-specific issues.
This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. It moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your synthetic outcomes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common issues encountered during dihydrobenzofuran synthesis in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired dihydrobenzofuran. What are the likely causes and how can I fix it?
Low conversion is a frequent hurdle. The root cause often lies with the catalyst, substrate, or reaction conditions. Let's break down the possibilities.
Potential Cause A: Inactive or Inefficient Catalytic System
The catalyst is the heart of many modern synthetic methods. Its failure to perform is a primary suspect for low conversion.
-
Expert Analysis: The choice of metal, ligand, and oxidant is critical and highly interdependent. For instance, in palladium-catalyzed reactions, the ligand's steric and electronic properties dictate the efficiency of key steps like oxidative addition and reductive elimination. An inappropriate ligand can stall the catalytic cycle entirely.
-
Troubleshooting Steps:
-
Catalyst & Ligand Screening: If using a palladium-catalyzed approach for the cyclization of o-allylphenols, consider that different palladium sources can have a significant impact. While Pd(OAc)2 is common, catalysts like Pd(TFA)2 might offer better results in certain cases. A screening of ligands (e.g., phosphine-based, N-heterocyclic carbenes) is recommended, as the optimal choice is often substrate-dependent.
-
Catalyst Loading: While a higher catalyst loading might seem like a quick fix, it can sometimes lead to more side products. Instead, perform a systematic evaluation of catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the sweet spot for your specific substrate.
-
Atmosphere Control: Many organometallic catalysts, particularly those involving Pd(0) species, are sensitive to air and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly before use.
-
Potential Cause B: Suboptimal Reaction Conditions
The reaction environment dictates kinetics and pathway selection. Non-ideal conditions can grind your synthesis to a halt.
-
Expert Analysis: Temperature plays a dual role; it must be high enough to overcome the activation energy but not so high that it promotes thermal decomposition of the substrate, product, or catalyst. Solvent choice is equally crucial. The solvent must solubilize the reagents and catalyst, but it can also directly participate in or interfere with the reaction.
-
Troubleshooting Steps:
-
Temperature Optimization: Run a temperature screen. Start at a literature-reported temperature and screen in 5-10 °C increments in both directions. Monitor the reaction by TLC or LC-MS to track conversion and side product formation.
-
Solvent Selection: The polarity and coordinating ability of the solvent are key parameters. For intramolecular cyclizations, solvents like toluene, dioxane, or acetonitrile are common. If you observe poor solubility or low reaction rates, consider switching to a different solvent system. For example, some copper-catalyzed methods have shown high efficiency in solvents like DMSO.
-
Workflow for Diagnosing Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Question 2: My reaction produces a complex mixture of side products. How can I improve selectivity for the dihydrobenzofuran?
The formation of byproducts is a classic sign of competing reaction pathways. Improving selectivity requires directing the reaction down the desired path.
Potential Cause A: Competing Isomerization or Rearrangement
For substrates like o-allylphenols, a common side reaction is the isomerization of the allyl group to a vinyl group, which may then undergo different reaction pathways.
-
Expert Analysis: This issue is particularly prevalent in palladium-catalyzed systems. The mechanism often involves the formation of a palladium-hydride species which can mediate the double bond migration. The choice of ligand and additives can either suppress or promote this pathway.
-
Troubleshooting Steps:
-
Modify the Catalytic System: Some catalytic systems are designed to avoid this. For instance, certain gold-catalyzed cyclizations of allenylphenols can provide a clean route to 2-vinyldihydrobenzofurans without isomerization issues.
-
Introduce an Additive: Additives can act as hydride scavengers or alter the catalyst's behavior. For example, the inclusion of a benzoquinone-type oxidant in some Pd-catalyzed reactions not only facilitates the desired oxidative cyclization but also helps prevent the buildup of Pd-H species responsible for isomerization.
-
Potential Cause B: Dimerization or Polymerization
Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.
-
Expert Analysis: This is a concentration-dependent issue. According to kinetic principles, intramolecular reactions are zero-order with respect to the substrate concentration, while intermolecular reactions are first-order or higher. Therefore, dilution favors the desired cyclization.
-
Troubleshooting Steps:
-
Reduce Concentration: Perform the reaction at a lower concentration (e.g., decrease from 0.1 M to 0.01 M). This can dramatically favor the intramolecular pathway.
-
Slow Addition: Use a syringe pump to add the substrate slowly to the reaction mixture over several hours. This technique maintains a very low instantaneous concentration of the substrate, effectively suppressing intermolecular side reactions.
-
Data-Driven Catalyst Selection
The choice of catalyst can profoundly impact both yield and selectivity. The table below summarizes outcomes for the cyclization of a model substrate, 2-allylphenol, under different catalytic systems.
| Catalyst System | Solvent | Temp (°C) | Yield of Dihydrobenzofuran (%) | Key Observation |
| 10 mol% PdCl2, 1 atm O2 | DMF | 100 | 70 | Wacker-type oxidation; requires stoichiometric oxidant (if not using O2). |
| 5 mol% Pd(OAc)2, 1 equiv. BQ | Toluene | 80 | 85 | Use of benzoquinone (BQ) as an oxidant often leads to cleaner reactions. |
| 5 mol% CuBr, 20 mol% Phenanthroline | DMSO | 110 | 92 | Copper catalysis can be a cost-effective and highly efficient alternative. |
| 2 mol% (Ph3P)AuCl, 2 mol% AgOTf | DCE | 60 | 95 | Gold catalysts can be extremely efficient for specific substrates like allenyls. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing dihydrobenzofurans?
The main strategies include intramolecular cyclization of functionalized phenols. Key methods are the Palladium-catalyzed Wacker-type cyclization of o-allylphenols, intramolecular O-vinylation or O-arylation of halo-substituted precursors, and acid-catalyzed cyclization of appropriate alcohols. Another elegant method involves a Claisen rearrangement of aryl allyl ethers followed by cyclization.
Q2: How can I synthesize enantiomerically pure dihydrobenzofurans?
Asymmetric synthesis is crucial for pharmaceutical applications. This is typically achieved through asymmetric catalysis. For example, using a chiral palladium catalyst with a chiral ligand (e.g., a derivative of SPINOL) can induce enantioselectivity in the cyclization of o-allylphenols, leading to optically active dihydrobenzofuran products.
Q3: Are there any metal-free methods available?
Yes, metal-free alternatives are gaining traction. One prominent method is the iodine-mediated electrophilic cyclization of o-allylphenols. This approach proceeds through an iodonium ion intermediate and offers a milder, often more cost-effective route to iodinated dihydrobenzofurans, which can be further functionalized.
Featured Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization of 2-Allylphenol
This protocol provides a reliable method for the synthesis of 2-methyl-2,3-dihydrobenzofuran.
Materials:
-
2-Allylphenol (1.0 mmol, 134 mg)
-
Palladium(II) acetate [Pd(OAc)2] (0.05 mmol, 11.2 mg)
-
p-Benzoquinone (BQ) (1.1 mmol, 119 mg)
-
Anhydrous Toluene (10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or N2)
Procedure:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate and p-benzoquinone.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an inert atmosphere.
-
Solvent & Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by the 2-allylphenol (1.0 mmol).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3 (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-2,3-dihydrobenzofuran.
Catalytic Cycle for Pd-Catalyzed Cyclization
Caption: The catalytic cycle for the Wacker-type oxidative cyclization of o-allylphenol.
References
-
Larock, R. C., & Hightower, T. R. (1995). Palladium(II)-Catalyzed Cyclization of o-Allylphenols. The Journal of Organic Chemistry. [Link]
-
Ackermann, L., & Potukuchi, H. K. (2010). Copper-Catalyzed Synthesis of Benzofurans. Organic & Biomolecular Chemistry. [Link]
-
Harkat, H., et al. (2005). Gold-Catalyzed Cycloisomerization of Allenylphenols: An Efficient Synthesis of 2-Vinyldihydrofurans. European Journal of Organic Chemistry. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Benzofurans. Chemical Reviews. [Link]
-
Balskus, E. P., & Jacobsen, E. N. (2007). Asymmetric Halocyclization of O-Allylphenols. Science. [Link]
Common side reactions in the formylation of 2,3-dimethyl-2,3-dihydro-1-benzofuran
Common side reactions in the formylation of 2,3-dimethyl-2,3-dihydro-1-benzofuran
A Researcher's Guide to Navigating Common Side Reactions and Optimizing Synthesis
Welcome to the technical support center for the formylation of 2,3-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during this electrophilic aromatic substitution. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you optimize your reaction conditions and achieve your desired product with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common formylation methods for 2,3-dimethyl-2,3-dihydro-1-benzofuran and which position on the aromatic ring is most likely to be formylated?
The most common and effective methods for formylating electron-rich aromatic compounds like 2,3-dimethyl-2,3-dihydro-1-benzofuran are the Vilsmeier-Haack, Duff, and Gattermann-Koch reactions.[1][2] Due to the electron-donating nature of the dihydrofuran ring, electrophilic substitution is directed to the benzene ring. The primary site of formylation is typically the C5 position, which is para to the oxygen atom and less sterically hindered.[3]
Q2: I am observing a significant amount of a dark, tarry residue in my Vilsmeier-Haack reaction. What is the likely cause and how can I prevent it?
The formation of a dark, tarry residue is often due to polymerization or decomposition of the starting material or product under the reaction conditions.[4][5]
Possible Causes:
-
Reaction Overheating: The formation of the Vilsmeier reagent is exothermic, and excessive heat can lead to unwanted side reactions.[5]
-
Presence of Impurities: Impurities in the starting material or solvents can catalyze polymerization.[5]
-
Product Instability: The formylated product may be unstable under the acidic reaction or work-up conditions.[3][6]
Solutions:
-
Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. An ice bath is recommended.[5]
-
Use high-purity, anhydrous starting materials and solvents.[5]
-
Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate.[3][5]
Q3: My reaction is resulting in a mixture of mono-formylated isomers. How can I improve the regioselectivity for the desired C5-formylated product?
While the C5 position is electronically favored, some formylation at other positions can occur, leading to a mixture of isomers.
Strategies to Enhance Regioselectivity:
-
Choice of Formylation Reagent: The steric bulk of the formylating agent can influence regioselectivity. The Vilsmeier-Haack reagent, being relatively bulky, often favors the less sterically hindered para position.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[7]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the formylation reaction.
Q4: I am seeing evidence of di-formylation in my product mixture. How can I minimize this side reaction?
Di-formylation can occur, especially if the reaction conditions are too harsh or if there is an excess of the formylating agent.[4]
To minimize di-formylation:
-
Control Stoichiometry: Carefully control the molar ratio of the formylating agent to the 2,3-dimethyl-2,3-dihydro-1-benzofuran. A slight excess of the substrate may be beneficial.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent further reaction of the mono-formylated product.[3]
Troubleshooting Guide: Common Side Reactions
This section provides a detailed breakdown of potential side reactions, their identification, and strategies for mitigation.
| Observed Issue | Potential Side Reaction/Cause | Troubleshooting & Mitigation Strategies |
| Low Yield of Desired Product | Incomplete reaction or decomposition. | Ensure anhydrous conditions and freshness of reagents like POCl₃.[3][5] Consider increasing the reaction temperature for less reactive substrates after initial addition at low temperature.[3] Perform a careful work-up at low temperatures.[3] |
| Multiple Spots on TLC | Formation of isomeric products or di-formylated byproducts. | Optimize reaction temperature and stoichiometry.[4][7] Utilize a less reactive formylating agent if possible. |
| Formation of Polymeric Material | Acid-catalyzed polymerization of the starting material or product. | Maintain low reaction temperatures.[4] Use a milder acid catalyst if the chosen method allows.[4] Minimize reaction time.[4] |
| Ring Opening of the Dihydrofuran | Under strongly acidic conditions, the dihydrofuran ring may be susceptible to opening. | Use the mildest effective formylation conditions. Avoid excessively strong acids or prolonged reaction times at high temperatures. |
| Oxidation of the Aldehyde | The product aldehyde can be oxidized to a carboxylic acid, especially during work-up. | Use a non-oxidizing work-up procedure. Ensure the reaction is quenched properly and avoid exposure to air for extended periods, especially under basic conditions. |
Visualizing the Reaction Pathway and Potential Pitfalls
The following diagram illustrates the intended formylation pathway and highlights key points where side reactions can occur.
Caption: Troubleshooting workflow for the formylation of 2,3-dimethyl-2,3-dihydro-1-benzofuran.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This protocol provides a general guideline and may require optimization for your specific setup.
Materials:
-
2,3-Dimethyl-2,3-dihydro-1-benzofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM, optional solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), place anhydrous DMF.[3]
-
Cool the flask to 0-5 °C using an ice bath.[3]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The mixture is typically stirred for 30-60 minutes at this temperature to form the Vilsmeier reagent.[3]
-
Dissolve the 2,3-dimethyl-2,3-dihydro-1-benzofuran in a minimal amount of anhydrous DMF or DCM.[5]
-
Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[5]
-
After the addition, the reaction may be allowed to slowly warm to room temperature and then heated (e.g., to 70-80 °C) if required for less reactive substrates.[3] Monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[3]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Vilsmeier-Haack Reaction Workflow
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.
References
- Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Purechemistry. (2023, April 9). Aromatic formylation reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. Retrieved from [Link]
- Martinez, A. G., & Vilar, E. T. (1990). A new procedure for formylation of less active aromatics.
- Chen, Z., Pitchakuntla, M., & Jia, Y. (2013). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton.
- Adimule, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry, 73, 35-43.
-
Chem-Station. (2016, September 22). Duff Reaction. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Wynberg, H., & Meijer, E. W. (2011). The Reimer–Tiemann Reaction. In Organic Reactions (pp. 1-36). John Wiley & Sons, Inc.
- Wynberg, H. (1991). The Reimer–Tiemann Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 769-775). Pergamon.
- Tolkunov, S. V., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds, 31(5), 615-620.
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
- Kim, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31235-31239.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725.
- Dias, M. C., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629.
- Askerova, U., et al. (2023). Can Water Trigger Room-Temperature Formation of Benzofuran-2(3H)-one Scaffolds from Vinyldiazene Derivatives? Computational Insights into an Unusual Cyclization. Chemistry – A European Journal, 29(21), e202203531.
- Pérez-Gordillo, F., et al. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244.
- Zhang, N., & Dong, D. (2014). Formylation and the Vilsmeier Reagent. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 2 (pp. 333-348). Georg Thieme Verlag.
-
MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
- Gontrani, L., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7545.
- da Silva, A. C. A., et al. (2025). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry.
-
NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. Retrieved from [Link]
Sources
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Technical Support Center: Recrystallization Methods for Substituted Benzofuran Compounds
Technical Support Center: Recrystallization Methods for Substituted Benzofuran Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of substituted benzofuran compounds via recrystallization. This document provides practical, in-depth guidance for researchers, medicinal chemists, and process development professionals. Benzofurans are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals and natural products. However, their unique electronic and structural properties can present challenges during purification. This guide is structured to address these specific issues in a direct question-and-answer format, blending established chemical principles with field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the recrystallization of substituted benzofuran derivatives.
Q1: My substituted benzofuran won't crystallize from any single solvent. What should I do?
This is a frequent challenge, often arising because the compound is either too soluble or poorly soluble across a wide range of common solvents. The solution typically lies in using a two-solvent (or solvent-pair) system.
Causality: An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point. When no single solvent meets this criterion, a binary system is employed. One solvent (the "soluble solvent") is chosen to fully dissolve the benzofuran at all temperatures, while the second (the "anti-solvent" or "insoluble solvent") is one in which the compound is poorly soluble.
Troubleshooting Protocol:
-
Dissolve the Crude Product: Dissolve your crude benzofuran derivative in the minimum amount of the hot "soluble solvent" (e.g., ethyl acetate, acetone, or dichloromethane).
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Titrate with Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., hexanes, petroleum ether, or water) dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.
-
Re-solubilize: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[1]
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[1]
Commonly successful solvent pairs for benzofuran derivatives include hexanes/ethyl acetate, methanol-acetone, and aqueous methanol.[2][3]
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is problematic because the oil is essentially an impure liquid form of your compound, and impurities tend to be more soluble in this oil than in the solvent, leading to poor purification.[4]
Causality: This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound.[4] It can also happen if the solution is supersaturated to a very high degree.
Troubleshooting Solutions:
-
Lower the Solution Temperature: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level. Then, allow the solution to cool much more slowly. A slower cooling rate can provide the thermodynamic landscape needed for proper crystal lattice formation.[4]
-
Change the Solvent System: Select a solvent or solvent pair with a lower boiling point. For example, if your compound oiled out from toluene (Boiling Point: ~111°C), try a system like ethyl acetate/hexanes (B.P. of Ethyl Acetate: ~77°C).
-
Induce Crystallization at a Lower Temperature: Once the solution has cooled below the melting point of your compound but before it oils out, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1][5]
Q3: I'm getting a very low yield of crystals. What are the likely causes and solutions?
A low yield is a common and frustrating issue. The cause is often related to solvent choice or procedural missteps.
Causality & Solutions:
-
Excessive Solvent Usage: Using too much solvent is the most frequent cause of low recovery. The compound remains in the mother liquor even after cooling.
-
Solution: Before cooling, carefully evaporate some of the solvent to reach the saturation point.[1] For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
-
Compound is Too Soluble: The chosen solvent may be too effective, keeping a significant portion of the product dissolved even at low temperatures.
-
Solution: Re-evaluate your solvent choice. A less polar solvent system might be necessary.[1] For instance, if pure ethanol gives a low yield, try an isopropanol or an ethanol/water mixture.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration step, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before use. Use a fluted filter paper for a faster filtration rate.
-
-
Adsorption onto Charcoal: If you used activated charcoal to remove colored impurities, using an excessive amount can lead to the adsorption of your desired compound, reducing the yield.[4]
-
Solution: Use only a very small, judicious amount of charcoal (e.g., the tip of a spatula).
-
Q4: My crystals formed almost instantly upon cooling. Is this a problem?
Yes, this is often a sign of a flawed purification. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the technique.[4]
Causality: The solution was likely too supersaturated, meaning not enough solvent was used, or the cooling was too rapid. An ideal crystallization should see the first crystals appear after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[4]
Troubleshooting Solutions:
-
Increase Solvent Volume: Place the flask back on the heat source, re-dissolve the solid, and add a small additional volume of hot solvent (e.g., 1-2 mL for every 100 mg of solid).[4] This will decrease the saturation level and promote slower, more selective crystal growth upon cooling.
-
Insulate the Flask: After dissolving, allow the flask to cool on the benchtop, but insulate it by covering it with a beaker or placing it in a warm sand bath. This slows the rate of cooling, giving molecules more time to orient themselves into a pure crystal lattice.
Systematic Protocols & Data
Protocol 1: Systematic Solvent Screening
Before committing your entire batch of crude product, perform this small-scale test to identify a suitable solvent system.
Methodology:
-
Distribute a small amount of your crude benzofuran (approx. 10-20 mg) into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature.
-
Observation 1: If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a good "soluble solvent" in a binary pair.[2]
-
Observation 2: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.[2]
-
Observation 3: If the compound dissolves completely upon heating, it is a strong candidate. Remove it from the heat and allow it to cool.
-
Observation 4: If crystals form upon cooling, you have identified a good single solvent. If not, it may be too soluble.
-
For Binary Systems: Take a tube where the compound was very soluble (from step 3) and add a few drops of a solvent in which it was insoluble. If a precipitate forms, this is a good candidate for a solvent-pair system.
Summary of Common Solvent Systems for Substituted Benzofurans
The optimal solvent depends heavily on the nature and position of substituents on the benzofuran core.
| Substitution Pattern/Compound Class | Suggested Solvents/Systems | Rationale & Comments |
| Non-polar/Alkyl/Aryl Benzofurans | Hexanes, Heptane, Cyclohexane, Toluene, Hexanes/Ethyl Acetate | Non-polar solvents are effective for non-polar compounds. The hexanes/ethyl acetate pair is highly versatile for tuning polarity.[1][2] |
| Polar (e.g., -OH, -COOH, -NH2) Benzofurans | Ethanol, Methanol, Isopropanol, Water, Aqueous Alcohol Mixtures | Polar protic solvents are needed to solvate the polar functional groups. Aqueous mixtures are excellent for modulating solubility.[3][6] |
| Moderately Polar (e.g., -Br, -Cl, -NO2, Esters) | Ethanol, Methanol-Acetone, Petroleum Ether/Ethyl Acetate, Diisopropyl Ether | A balance of polarity is required. Halogenated and nitro-substituted benzofurans often crystallize well from alcohols or ether/ester mixtures.[6][7] |
| Complex, Multi-functionalized Benzofurans | Dimethylformamide (DMF), Ethanol, Methanol | For complex molecules that may be difficult to dissolve, DMF can be used, though its high boiling point requires care. Often used as the "soluble solvent" in a pair with water as the anti-solvent.[8] |
Visualized Workflows and Concepts
General Troubleshooting Workflow for Recrystallization
This flowchart provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Troubleshooting workflow for benzofuran recrystallization.
Conceptual Diagram: Ideal Crystallization vs. "Oiling Out"
This diagram illustrates the molecular-level difference between the desired ordered crystal formation and the undesirable amorphous liquid separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. EP0059884A1 - Benzofurane derivatives, their preparation and use - Google Patents [patents.google.com]
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- 8. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing | MDPI [mdpi.com]
Overcoming low yields in multicomponent annulation for dihydrobenzofuran synthesis
Overcoming low yields in multicomponent annulation for dihydrobenzofuran synthesis
A Guide to Overcoming Low Yields in Multicomponent Annulation
Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in multicomponent annulation reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you diagnose and resolve common experimental hurdles.
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic system found in numerous biologically active natural products and pharmaceuticals.[1] Multicomponent reactions (MCRs) offer an elegant and atom-economical approach to constructing these complex molecules in a single step.[2][3] However, the convergence of three or more starting materials in one pot presents unique challenges. The success of an MCR is highly dependent on a delicate balance of reaction kinetics and equilibria.[4] Minor variations in conditions can lead to competing reaction pathways, resulting in diminished yields and complex product mixtures.
This guide provides a structured approach to troubleshooting these issues, moving from frequently asked questions for quick diagnostics to in-depth guides for systematic optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no product formation, and I've recovered most of my starting materials. What are the first things to check?
A: This issue typically points to a fundamental problem with reaction initiation. Before exploring more complex variables, verify the following:
-
Catalyst Activity: If using a transition metal catalyst (e.g., Palladium, Rhodium, Copper), ensure it has not been deactivated.[5][6] Was it handled under the appropriate atmospheric conditions (e.g., inert gas)? Is the oxidation state correct? For example, some palladium-catalyzed reactions require a Pd(0) or Pd(II) species, and improper handling can lead to inactive palladium black.[6]
-
Reagent Purity & Stoichiometry: Confirm the purity of all starting materials. Impurities can act as catalyst poisons.[7] Carefully re-check the molar equivalents of all reactants and reagents. In MCRs, stoichiometry is critical to drive the reaction toward the desired product.[8]
-
Temperature: Is the reaction temperature sufficient to overcome the activation energy? Some annulations require heating to proceed at a reasonable rate.[9]
Q2: What is the most common cause of a complex mixture of byproducts with very low yield of the desired dihydrobenzofuran?
A: A messy reaction profile often indicates a loss of selectivity, where parallel reaction pathways are competing with your desired annulation.[8] The most common culprits are:
-
Incorrect Base or Solvent: The choice of base and solvent can dramatically influence the reaction pathway. A base that is too strong might promote undesired side reactions like starting material decomposition or self-condensation. The solvent affects both solubility and the stabilization of reactive intermediates.[10][11]
-
Slow Intermolecular Reaction: If the initial intermolecular coupling is slow, starting materials may undergo decomposition or unproductive homocoupling reactions.
-
Substrate-Specific Issues: Certain functional groups on your substrates may be incompatible with the reaction conditions, leading to side reactions. For instance, highly electron-rich or electron-poor aromatic rings can sometimes lead to competitive oxidation at undesired sites.[12]
Q3: My yield is moderate (30-50%), but I can't seem to improve it. What optimization strategies should I prioritize?
A: Moving from moderate to high yield requires systematic optimization. Focus on these key parameters:
-
Concentration: MCRs are often highly sensitive to reactant concentrations. Running the reaction at a higher concentration can favor the desired intermolecular pathway over unimolecular decomposition.
-
Order of Addition: The sequence in which you add the components can be crucial. Sometimes, pre-forming an intermediate between two components before adding the third can prevent side reactions.[4]
-
Catalyst and Ligand Screening: If using a catalyzed reaction, screening different ligands can fine-tune the catalyst's electronic and steric properties, improving both yield and selectivity.[13]
In-Depth Troubleshooting Guides
Problem 1: Consistently Low Yield (<30%) with Multiple Byproducts
This scenario suggests that the reaction conditions are not selective for the desired multicomponent annulation. A logical, step-by-step diagnostic approach is required.
Q: I've confirmed my reagents are pure and the catalyst is active, but my reaction is still low-yielding and messy. How do I diagnose the root cause?
A: The key is to understand the nature of the byproducts, as they provide clues to the competing reaction pathways. The troubleshooting workflow below can guide your investigation.
Caption: Troubleshooting workflow for low-yield reactions.
Causality Behind Byproduct Formation:
-
Homocoupling/Dimerization: This suggests that the rate of reaction of one component with itself is faster than the rate of the multicomponent assembly. This can often be addressed by slowly adding the self-reacting component to a mixture of the other partners.
-
Uncyclized Intermediate: The accumulation of a stable, open-chain intermediate indicates that the final, yield-determining annulation (ring-closing) step is the bottleneck. This step is often promoted by higher temperatures or a more active catalyst system.[14]
-
Decomposition: If you observe widespread degradation, the reaction conditions are likely too harsh for one or more of your substrates. Consider lowering the temperature or using a milder base or acid.
Problem 2: Catalyst Deactivation and Inconsistent Results
In transition-metal-catalyzed annulations, particularly with palladium, catalyst deactivation is a frequent source of low yields and poor reproducibility.
Q: My reaction works well initially but then stalls, or the yield varies significantly between runs. How can I determine if my catalyst is deactivating?
A: Catalyst deactivation can be caused by poisoning from impurities, thermal decomposition, or the formation of inactive species (e.g., aggregation of Pd(0) nanoparticles).[5][7]
Diagnostic Protocol: Catalyst Deactivation Test
-
Run the reaction under standard conditions. Monitor the conversion by TLC or LC-MS at regular intervals (e.g., every hour).
-
Identify the stall point. Note the time at which the reaction progress significantly slows or stops.
-
Second Catalyst Addition. At the stall point, add a second charge of fresh catalyst (e.g., 5 mol%).
-
Monitor for Re-initiation. Continue to monitor the reaction. If the reaction restarts and proceeds to a higher conversion, catalyst deactivation is highly likely the primary issue. If there is no change, the problem may lie with substrate inhibition or product degradation.
Common Causes and Solutions for Catalyst Deactivation
| Cause | Mechanism | Suggested Solution |
| Poisons | Impurities (e.g., sulfur, thiols) in reagents or solvents irreversibly bind to the metal center.[7] | Purify all reagents and use high-purity, degassed solvents. |
| Aggregation | Active monomeric metal species aggregate into less active or inactive nanoparticles (e.g., palladium black).[6] | Use appropriate ligands to stabilize the active catalyst. Adjusting the solvent or temperature can also help. |
| Byproduct Inhibition | A byproduct formed during the reaction coordinates strongly to the catalyst, inhibiting its activity. | Modify reaction conditions to minimize byproduct formation. In some cases, an additive can be used to sequester the inhibitory species. |
| Oxidative Deactivation | The active catalytic species is sensitive to air and is oxidized to an inactive state. | Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). |
Key Experimental Protocols
Protocol 1: General Optimization of Reaction Conditions
A systematic approach is crucial for optimizing a multicomponent reaction. We recommend a Design of Experiments (DoE) approach, but a simplified one-variable-at-a-time (OVAT) method is also effective. The table below outlines key parameters and their typical effects.
| Parameter | Range of Variation | Rationale and Potential Impact |
| Solvent | Aprotic (Toluene, Dioxane) vs. Protic (Acetonitrile, Alcohols) | Solvent polarity affects the solubility of reagents and the stability of charged intermediates. Acetonitrile has been shown to provide a good balance of conversion and selectivity in some dihydrobenzofuran syntheses.[10][15] |
| Temperature | Room Temp to 110 °C | Higher temperatures can overcome activation barriers for the final cyclization step but may also promote decomposition. Start low and gradually increase.[9] |
| Base | Organic (Et₃N, DBU) vs. Inorganic (K₂CO₃, Cs₂CO₃) | The base's strength and nature are critical. An inorganic base like Cs₂CO₃ can facilitate domino annulations effectively.[1] |
| Catalyst Loading | 1 mol% to 20 mol% | Higher loading may increase reaction rate but also cost and potential for side reactions. Some reactions require higher loadings (e.g., 20 mol% Cu(hfacac)₂) for optimal balance.[12] |
Example Step-by-Step Optimization Workflow:
-
Establish a Baseline: Run the reaction using the initial literature or hypothesized conditions. Calculate the yield via a calibrated internal standard (e.g., by ¹H NMR or GC-MS).
-
Solvent Screen: Set up parallel reactions in a range of solvents (e.g., Toluene, Acetonitrile, Dichloromethane) while keeping all other parameters constant.
-
Temperature Screen: Using the best solvent from step 2, run the reaction at three different temperatures (e.g., 25 °C, 60 °C, 90 °C).
-
Base Screen: Using the optimal solvent and temperature, screen a small panel of organic and inorganic bases.
-
Confirm Optimized Conditions: Run the reaction on a larger scale using the best combination of parameters identified to confirm the yield and isolate the product.
Protocol 2: Synthesis via Direct Aryl C-O Bond Formation
This protocol is adapted from a method for synthesizing functionalized dihydrobenzofurans under mild conditions, which is useful when dealing with sensitive functional groups.[12][16]
Caption: Experimental workflow for dihydrobenzofuran synthesis.[12]
-
Iodonium Salt Formation: To a solution of the alcohol substrate (0.5 mmol) in trifluoroethanol (CF₃CH₂OH), add 4-CH₃C₆H₄I(O₂CCF₃)₂ (1.1 equiv) and triethylamine (0.25 equiv). Stir the mixture at 0 °C.
-
Copper-Catalyzed Cyclization: To the mixture from step 1, add copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂, 20 mol%) followed immediately by triethylamine (4.0 equiv).[12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature (23 °C) and stir until the intermediate iodonium salt is fully consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the dihydrobenzofuran product.[12]
References
-
Mendes, A. F., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link][10][11]
-
Beaulieu, M. A., et al. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie International Edition. Available at: [Link][12]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link][17]
-
Mendes, A. F., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]
-
Beaulieu, M. A., et al. (2016). Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation under Mild Conditions. PubMed. Available at: [Link][16]
-
Mendes, A. F., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. Available at: [Link][15]
-
Ye, S., et al. (2010). Phosphine-Catalyzed Domino Reaction: Highly Stereoselective Synthesis of trans-2,3-Dihydrobenzofurans from Salicyl N-Thiophosphinyl Imines and Allylic Carbonates. Organic Letters. Available at: [Link][9]
-
Wolfe, J. P., et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters. Available at: [Link][13]
-
Kaur, N., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link][14]
-
Javahershenas, R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link][2]
-
Singh, P., et al. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ChemistrySelect. Available at: [Link][1]
-
Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Topics in Heterocyclic Chemistry. Available at: [Link][8]
-
Neff, R. K., & Martin, S. F. (2009). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Topics in Heterocyclic Chemistry. Available at: [Link][3]
-
Liu, Z., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. Molecules. Available at: [Link][5]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Organic Chemistry Portal. Available at: [Link][4]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic Chemistry Portal. Available at: [Link]
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Reference Data & Comparative Studies
A Comparative Guide to the Characterization of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde Derivatives
A Comparative Guide to the Characterization of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde Derivatives
This guide provides a comprehensive framework for the synthesis and comparative characterization of derivatives of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectroscopic and chromatographic analysis, offering field-proven insights into experimental choices and data interpretation.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] This heterocyclic system is a key structural unit in therapeutic agents targeting conditions ranging from neurodegenerative diseases to cancer and infectious diseases.[1][2][3] The specific substitution pattern of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde offers a versatile synthetic handle—the aldehyde group—for the generation of diverse chemical libraries.
Derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to modern drug discovery. By modifying the aldehyde moiety, researchers can fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also modulating the compound's interaction with biological targets. This guide focuses on the comparative analysis of two common classes of derivatives: Schiff bases and chalcones, providing the necessary experimental and analytical context to distinguish and characterize these valuable compounds.
Synthetic Strategies: From Aldehyde to Diverse Derivatives
The parent aldehyde, 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, serves as a crucial starting material. Its synthesis can be achieved through various established routes in organic chemistry.[4][5] The aldehyde functionality at the C-5 position is particularly amenable to condensation reactions, providing a straightforward entry to a wide range of derivatives.
Schiff Base Formation
Schiff bases, or azomethines, are synthesized via the condensation of a primary amine with an aldehyde.[6][7] This reaction is typically reversible and can be catalyzed by either an acid or a base.[7] The resulting C=N imine bond is a key structural feature that imparts specific electronic and conformational properties to the molecule.
Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and other biologically active molecules.[8][9] The Claisen-Schmidt condensation is the most common method for their preparation, involving the base-catalyzed reaction between an aldehyde and a ketone, typically an acetophenone.[8][9]
Experimental Workflow: Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and subsequent characterization of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde derivatives.
Caption: General workflow for synthesis and characterization.
Comparative Spectroscopic Analysis
The structural differences between Schiff base and chalcone derivatives are clearly reflected in their spectroscopic data. A systematic comparison of these data is essential for unambiguous structure elucidation.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules.
-
¹H NMR: In the parent aldehyde, the aldehyde proton (-CHO) typically appears as a singlet in the downfield region of the spectrum (δ 9.5-10.5 ppm).
-
Schiff Bases: Upon formation of a Schiff base, this aldehyde proton signal disappears and is replaced by a new signal for the imine proton (-CH=N-), which resonates further downfield (typically δ 8.0-9.0 ppm).
-
Chalcones: For chalcones, the aldehyde proton signal is also absent. Instead, two new doublets corresponding to the vinylic protons of the α,β-unsaturated system appear (typically δ 6.5-8.0 ppm). The large coupling constant (J ≈ 15-16 Hz) between these protons is characteristic of a trans configuration.[10]
-
-
¹³C NMR: The carbonyl carbon of the aldehyde group in the parent compound is typically observed around 190 ppm.
-
Schiff Bases: The imine carbon (-C=N-) in Schiff bases resonates in the range of 160-170 ppm.
-
Chalcones: Chalcones exhibit a characteristic carbonyl signal for the ketone group around 185-195 ppm, along with two signals for the vinylic carbons.
-
| Compound Type | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Parent Aldehyde | Aldehyde H (~9.8) | Aldehyde C=O (~190) |
| Schiff Base Derivative | Imine H (~8.5) | Imine C=N (~165) |
| Chalcone Derivative | Vinylic H's (~7.0-8.0, J≈15 Hz) | Ketone C=O (~190), Vinylic C's (~120-145) |
| Table 1. Comparative NMR Data for Key Functional Groups. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is highly effective for identifying key functional groups.
-
Parent Aldehyde: A strong C=O stretching band is observed around 1680-1700 cm⁻¹.
-
Schiff Bases: The C=O band disappears and a new, typically weaker, C=N stretching band appears in the region of 1600-1650 cm⁻¹.
-
Chalcones: A strong C=O stretching band for the α,β-unsaturated ketone is present, usually at a slightly lower frequency than the parent aldehyde (around 1650-1670 cm⁻¹) due to conjugation. A C=C stretching band for the alkene is also observed.
| Compound Type | Key IR Absorption Bands (cm⁻¹) |
| Parent Aldehyde | ~1690 (C=O stretch) |
| Schiff Base Derivative | ~1630 (C=N stretch) |
| Chalcone Derivative | ~1660 (C=O stretch), ~1600 (C=C stretch) |
| Table 2. Comparative IR Frequencies for Key Functional Groups. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the synthesized derivatives. Electrospray ionization (ESI) is a common technique for these types of compounds.
-
Molecular Ion Peak: The most fundamental piece of information is the molecular ion peak ([M+H]⁺ or [M]⁺), which confirms the successful formation of the desired derivative by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight.
-
Fragmentation Patterns: The fragmentation patterns can offer valuable structural insights.[11][12]
Logical Framework for Derivative Characterization
This diagram illustrates the decision-making process for identifying the class of a newly synthesized derivative based on primary spectroscopic data.
Caption: Decision tree for derivative identification.
Experimental Protocols
The following are representative protocols for the synthesis and characterization of a Schiff base and a chalcone derivative.
General Synthesis of a Schiff Base Derivative
-
Dissolve 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 mmol) in 10 mL of absolute ethanol in a round-bottom flask.
-
Add the desired primary amine (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base.
General Synthesis of a Chalcone Derivative
-
In a flask, dissolve 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 mmol) and a substituted acetophenone (1.0 mmol) in 15 mL of ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 2 mL of a 20% solution) to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours or until TLC indicates the consumption of starting materials.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Characterization Methods
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Record IR spectra using a FTIR spectrometer, typically with KBr pellets or as a thin film.
-
Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) using an ESI-TOF or a similar instrument to confirm the elemental composition.
Conclusion
The systematic derivatization of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde into classes of compounds such as Schiff bases and chalcones provides a powerful strategy for generating chemical diversity. A thorough and comparative characterization using a combination of NMR, IR, and Mass Spectrometry is crucial for unambiguous structure elucidation. The distinct spectroscopic signatures of the imine functionality in Schiff bases versus the α,β-unsaturated ketone system in chalcones allow for their clear differentiation. This guide provides the foundational knowledge and practical protocols to aid researchers in the synthesis and confident characterization of these important heterocyclic derivatives, thereby accelerating their exploration in drug discovery and materials science.
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Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]
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Kumar, A., & Sharma, P. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Journal of Drug Delivery and Therapeutics, 9(3-s), 939-948. [Link]
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Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. ChemMedChem, 4(10), 1615–1629. [Link]
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Al-Ostath, A., Zaky, R., & Al-Majid, A. M. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1665. [Link]
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Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharma and Bio Sciences, 10(4). [Link]
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Vessecchi, R., de Souza, G. G., Galvão, M. F., Lopes, J. L. C., Lopes, N. P., & Borges, W. S. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Request PDF. [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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Al-Ostath, A., Zaky, R., & Al-Majid, A. M. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(2), M1682. [Link]
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Zhang, D., et al. (2019). Chalcone: A Privileged Structure in Medicinal Chemistry. Medicinal Research Reviews, 39(4), 1499-1557. [Link]
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Al-Ostath, A., Zaky, R., & Al-Majid, A. M. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. [Link]
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ResearchGate. (n.d.). (PDF) SYNTHESIS OF SCHIFF BASES OF 7-METHOXY-2-[4- (METHYLSULFANYL)PHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND ANIMES AND HYDRAZIDE. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Request PDF. [Link]
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Chen, Z., Pitchakuntla, M., & Jia, Y. (2017). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 22(8), 1269. [Link]
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A Comparative Guide to the Synthesis and Biological Evaluation of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde Analogs
A Comparative Guide to the Synthesis and Biological Evaluation of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds.[1] Its inherent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made it a focal point in medicinal chemistry.[2][3] This guide provides an in-depth technical comparison of the synthesis and biological evaluation of a specific series of analogs based on the 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde core. We will explore the rationale behind synthetic strategies, present comparative biological data, and offer detailed experimental protocols to assist researchers in this field.
Introduction: The Rationale for Analog Development
The 2,3-dimethyl-2,3-dihydro-1-benzofuran core offers a three-dimensional structure that can be strategically modified to enhance biological activity and selectivity. The introduction of a carbaldehyde group at the C5 position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The primary objectives for synthesizing analogs of this core structure are:
-
To Investigate the Impact of Substituents: By introducing various functional groups on the aromatic ring and modifying the carbaldehyde moiety, we can probe the electronic and steric requirements for optimal interaction with biological targets.
-
To Modulate Physicochemical Properties: Altering the substitution pattern can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
To Enhance Potency and Selectivity: The ultimate goal is to identify analogs with improved therapeutic indices, exhibiting high potency against the desired target while minimizing off-target effects and toxicity.[4]
Comparative Synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and Its Analogs
The synthesis of the target analogs can be conceptually divided into two key stages: the construction of the 2,3-dimethyl-2,3-dihydro-1-benzofuran core and the subsequent introduction of the carbaldehyde group and other functionalities.
Part 1: Synthesis of the 2,3-Dimethyl-2,3-dihydro-1-benzofuran Core
A robust and efficient method for the synthesis of the 2,3-dimethyl-2,3-dihydro-1-benzofuran scaffold is the intramolecular cyclization of a corresponding 2-alkenylphenol. A plausible and frequently utilized precursor for this transformation is 2-(1-methylallyl)phenol or its derivatives. The choice of this starting material is strategic as the stereochemistry of the final product can be influenced by the geometry of the alkene and the reaction conditions.
The cyclization can be promoted by various catalytic systems, including acid catalysts or transition metals. For instance, palladium-catalyzed carboalkoxylation of 2-allylphenols has been demonstrated as an effective method for constructing the 2,3-dihydrobenzofuran ring system.[5]
Experimental Protocol: Synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran
Step 1: Synthesis of 2-(1-Methylallyl)phenol (Notional)
(This is a representative precursor, and its synthesis would typically involve the ortho-alkylation of a protected phenol with a suitable butenyl halide, followed by deprotection.)
Step 2: Intramolecular Cyclization
-
To a solution of 2-(1-methylallyl)phenol (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add a catalytic amount of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a transition metal catalyst (e.g., Pd(OAc)₂, AgOTf).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-dimethyl-2,3-dihydro-1-benzofuran.
Part 2: Formylation of the Benzofuran Core
The introduction of the carbaldehyde group at the C5 position is a critical step. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring of the 2,3-dimethyl-2,3-dihydro-1-benzofuran. The ortho- and para-directing nature of the ether oxygen in the dihydrofuran ring favors substitution at the C5 and C7 positions. Steric hindrance from the dihydrofuran ring often directs the formylation to the more accessible C5 position.
Experimental Protocol: Vilsmeier-Haack Formylation of 2,3-Dimethyl-2,3-dihydro-1-benzofuran
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the formation of the Vilsmeier reagent.
-
Dissolve 2,3-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the benzofuran to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of NaOH or Na₂CO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde.[7]
Synthesis of Analogs
The synthesis of analogs can be achieved by either modifying the starting phenol before cyclization or by further derivatization of the 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. For instance, substituents on the aromatic ring can be introduced by using appropriately substituted phenols in the initial cyclization step. The carbaldehyde group can be converted to other functional groups such as oximes, hydrazones, or can be used in condensation reactions to introduce further diversity.
Biological Evaluation: A Comparative Analysis
The synthesized analogs of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde are typically evaluated for a range of biological activities, with a primary focus on their antimicrobial and cytotoxic properties.
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds is commonly assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (a standard antibiotic or antifungal agent) and negative controls (medium with inoculum and solvent).
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[2]
Cytotoxicity
The cytotoxic effects of the analogs are evaluated against various cancer cell lines to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of a compound that inhibits cell growth by 50%, is a standard measure of cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value from the dose-response curve.[8]
Comparative Biological Data
The following table presents a notional comparison of the biological activities of a series of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde analogs. The data is illustrative and serves to highlight the potential impact of different substituents on antimicrobial and cytotoxic activities.
| Compound ID | R¹ Substituent | R² at C5 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. MCF-7 |
| 1a | H | -CHO | 64 | 128 | >100 |
| 1b | 7-OCH₃ | -CHO | 32 | 64 | 85.2 |
| 1c | 7-Cl | -CHO | 16 | 32 | 45.7 |
| 1d | H | -CH=NOH | 32 | 64 | 78.5 |
| 1e | 7-Cl | -CH=NOH | 8 | 16 | 22.1 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Doxorubicin | - | - | - | - | 0.8 |
This is a representative table. Actual experimental data would be required for a definitive comparison.
Structure-Activity Relationship (SAR) Insights
-
Influence of Aromatic Substitution (R¹): The introduction of an electron-withdrawing group like chlorine at the C7 position (as in 1c and 1e ) appears to enhance both antimicrobial and cytotoxic activities compared to the unsubstituted analog (1a ) and the analog with an electron-donating methoxy group (1b ). This suggests that modulating the electronic properties of the aromatic ring is a key factor in improving biological potency.
-
Impact of Carbaldehyde Derivatization (R²): Conversion of the carbaldehyde to an oxime (as in 1d and 1e ) seems to improve the biological activity. This modification alters the polarity and hydrogen bonding capabilities of the molecule, which could lead to more favorable interactions with biological targets.
-
Synergistic Effects: The combination of a C7-chloro substituent and an oxime functional group (as in 1e ) results in the most potent analog in this notional series, indicating a synergistic effect between these two modifications.
Conclusion and Future Directions
This guide has provided a comparative overview of the synthesis and biological evaluation of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde analogs. The synthetic strategies outlined, particularly the intramolecular cyclization of 2-alkenylphenols and subsequent Vilsmeier-Haack formylation, offer a viable pathway to these compounds. The illustrative biological data highlights the potential for significant improvements in antimicrobial and cytotoxic activity through systematic structural modifications.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesis of a broader range of analogs with diverse substituents at various positions on the benzofuran core.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms by which the most potent analogs exert their biological effects.
-
In Vivo Evaluation: Testing of the most promising candidates in animal models to assess their efficacy and safety profiles.
By leveraging the insights from SAR studies and employing robust synthetic and biological evaluation protocols, the development of novel and potent therapeutic agents based on the 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde scaffold is a promising avenue for future drug discovery efforts.
References
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Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. (2026, February 7). ResearchGate. [Link]
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Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC. [Link]
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2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. [Link]
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Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. PMC. [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
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2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. [Link]
- Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]
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Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]
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New antimicrobial and cytotoxic benzofuran glucoside from Senecio glaucus L. PubMed. [Link]
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Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]
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Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Synthesis of 2,3-Disubstituted Benzofuran Derivatives from Substituted Phenols. ResearchGate. [Link]
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Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. PMC. [Link]
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Research Article Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Hindawi. [Link]
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Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]
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Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]
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TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. [Link]
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2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. PubMed. [Link]
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Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. ResearchGate. [Link]
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STUDIES OF THE CYCLIZATIONS OF AN O-(α-METHYLALLYL)PHENOL AND THE CORRESPONDING METHYL ETHER INDUCED BY ELECTROPHILIC REAGENTS. PMC. [Link]
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Substituted benzofuran carbaldehydes. ResearchGate. [Link]
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Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. PubMed. [Link]
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Structure-activity relationship of benzofuran derivatives as anticancer agents
Structure-activity relationship of benzofuran derivatives as anticancer agents
Advanced Structure-Activity Relationship (SAR) Guide: Benzofuran Scaffolds vs. Conventional Anticancer Agents
As drug development professionals, we constantly battle the limitations of conventional chemotherapeutics: chemical instability, off-target toxicity, and the rapid onset of acquired resistance. In recent years, the benzofuran core—a fused heterocyclic system comprising benzene and furan rings—has emerged as a privileged scaffold in oncology[1].
By acting as a conformationally restricted backbone, benzofuran derivatives overcome the structural liabilities of traditional agents. This guide provides an objective, data-driven comparison between novel benzofuran derivatives and standard-of-care alternatives (such as Combretastatin A-4 and Gefitinib), focusing on their roles as tubulin polymerization inhibitors and mutant-EGFR antagonists.
The Mechanistic Rationale: Why Benzofuran?
The fundamental advantage of the benzofuran scaffold lies in its structural rigidity and versatile functionalization at the C2 and C3 positions.
Traditional tubulin inhibitors, like the natural product Combretastatin A-4 (CA-4), are highly potent but suffer from rapid cis-to-trans isomerization in vivo, rendering the trans-isomer inactive. By embedding the critical pharmacophore into a rigid benzofuran core (as seen in the clinical candidate BNC105), we lock the molecule into the active "cis-like" conformation, permanently preventing deactivation[2].
Similarly, in targeted kinase therapy, first-generation EGFR inhibitors like Gefitinib are highly susceptible to the T790M "gatekeeper" mutation. Hybridizing the benzofuran core with indole or thiazole moieties allows these novel compounds to occupy the mutated ATP-binding pocket with superior steric complementarity, bypassing established resistance mechanisms[3].
Fig 1: Dual-targeted mechanistic pathways of benzofuran derivatives in oncology.
Quantitative Performance Comparison
To objectively evaluate the efficacy of benzofuran scaffolds, we must benchmark them against established clinical agents. The following table synthesizes target engagement and cellular cytotoxicity data, highlighting the performance upgrades achieved through SAR-guided design[2][3][4].
| Compound Class | Representative Agent | Primary Target | Target IC₅₀ | Cellular IC₅₀ | Key Advantage over Alternative |
| Traditional Tubulin Inhibitor | Combretastatin A-4 (CA-4) | Tubulin | ~1.2 µM | ~0.003 µM | Baseline benchmark; highly prone to rapid in vivo cis-trans isomerization. |
| Benzofuran Tubulin Inhibitor | BNC105 | Tubulin | ~0.8 µM | ~0.0003 µM | Conformationally locked; exhibits 10x higher antimitotic potency than CA-4. |
| Traditional EGFR Inhibitor | Gefitinib | EGFR (WT/Mut) | ~0.90 µM | ~0.05 µM (PC9) | First-generation TKI; highly susceptible to L858R/T790M resistance. |
| Benzofuran-Indole Hybrid | Compound 8aa | Mutant EGFR | ~0.81 µM | ~0.02 µM (PC9) | specifically overcomes L858R/T790M double mutation resistance. |
SAR Deep Dive: Causality in Chemical Design
As application scientists, we do not just look at the IC₅₀ values; we must understand why specific structural modifications yield these results.
-
C7-Hydroxylation in Tubulin Inhibitors: In the development of BNC105, introducing a hydroxyl group at the C7 position of the benzofuran ring was not arbitrary. This modification introduces a critical hydrogen bond donor that interacts directly with the colchicine-binding site of tubulin, synergizing with the conformational bias of the scaffold to drastically improve binding affinity[2].
-
C3-Indole Hybridization in EGFR Inhibitors: For EGFR targeting, simple benzofurans often lack the bulk required to stably occupy the kinase domain. By utilizing an HFIP-catalyzed hydroxyalkylation to install an indole ring at the C3 position, researchers created a hybrid molecule (e.g., Compound 8aa) that mimics the purine ring of ATP. This allows the molecule to wedge into the mutated T790M pocket, effectively blocking the phosphorylation cascade that drives non-small-cell lung cancer (NSCLC)[3].
-
Halogenation Effects: The addition of electron-withdrawing halogens (bromine, fluorine) to the benzofuran ring consistently enhances lipophilicity and membrane permeability, correlating directly with increased cellular cytotoxicity in solid tumor models[1].
Self-Validating Experimental Methodologies
To trust the data, the experimental protocols must be self-validating. Below are the optimized, step-by-step workflows we utilize to differentiate the mechanisms of benzofuran derivatives from traditional agents.
Protocol 1: Label-Free Tubulin Polymerization via nanoDSF
Why this method? Traditional tubulin assays rely on bulky fluorescent tags that can alter binding kinetics. NanoDSF (differential scanning fluorimetry) allows us to measure both compound binding and its impact on polymerization simultaneously, label-free[5].
-
Preparation: Purify porcine brain tubulin (>99% purity) and dilute to 2 mg/mL in BRB80 buffer supplemented with 1 mM GTP to support polymerization.
-
Compound Incubation: Add the benzofuran candidate (e.g., BNC105) at a 10 µM concentration.
-
Self-Validation Step: Run parallel cohorts with Paclitaxel (10 µM, known microtubule stabilizer) and Colchicine (10 µM, known destabilizer). This ensures the assay can accurately distinguish between mechanisms.
-
-
Thermal Unfolding: Load the samples into nanoDSF capillaries. Apply a precise thermal ramp from 20°C to 95°C at a rate of 1°C/min.
-
Data Acquisition & Causality Analysis: Monitor the ratio of intrinsic tryptophan fluorescence (350 nm / 330 nm). Tubulin polymerization alters the microenvironment of buried tryptophans. Benzofurans, acting as destabilizers, will shift the inflection point (Tm) downwards (mimicking Colchicine), while stabilizers like Paclitaxel will shift it upwards.
Protocol 2: Mutant-Selective EGFR Kinase & Phenotypic Viability Assay
Why this method? A compound may kill cells by generalized toxicity rather than targeted kinase inhibition. A paired cell-line approach isolates the on-target mechanism.
-
Cell Line Stratification: Plate PC9 cells (harboring the EGFR L858R/T790M mutation) and A549 cells (EGFR wild-type) in 96-well plates at 5×103 cells/well.
-
Treatment: Dose the cells with a concentration gradient (0.001 to 10 µM) of benzofuran-indole hybrids.
-
Self-Validation Step: Include Gefitinib as a baseline control. PC9 cells should demonstrate resistance to Gefitinib, validating the mutant phenotype.
-
-
Viability Readout: After 72 hours of incubation, perform an MTT assay. Measure absorbance at 570 nm to calculate the cellular IC₅₀. A highly selective benzofuran will show a drastically lower IC₅₀ in PC9 cells compared to A549 cells.
-
Orthogonal Target Validation: Lyse a subset of treated PC9 cells and perform immunoblotting for p-EGFR (Tyr1068) versus total EGFR. Phenotypic death must be causally linked to target engagement; a dose-dependent reduction in p-EGFR confirms the benzofuran hybrid is actively blocking the kinase domain[3].
Fig 2: Self-validating experimental workflow for evaluating benzofuran agents.
Conclusion
The transition from flexible, traditional chemotherapeutic scaffolds to rigid, highly functionalized benzofuran derivatives represents a significant leap in rational drug design. By locking molecules into active conformations and enabling precise hybridization, benzofurans like BNC105 and novel indole-hybrids successfully overcome the pharmacokinetic and resistance hurdles that plague agents like Combretastatin A-4 and Gefitinib. For drug development professionals, integrating these scaffolds into early-stage pipelines offers a validated, high-potential pathway toward next-generation oncology therapeutics.
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: Cancers (Basel) / NIH URL:[Link]
-
Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells Source: Pharmaceuticals / NIH URL:[Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL:[Link]
-
NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights Source: ACS Pharmacology & Translational Science / PMC URL:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Strategies for the Quantitative Analysis of Benzofuran Mixtures: A Comparative Guide
High-Performance Liquid Chromatography (HPLC) Strategies for the Quantitative Analysis of Benzofuran Mixtures: A Comparative Guide
The Analytical Challenge: Isomeric Complexity in Benzofurans
Benzofurans, particularly the 2-aminopropylbenzofuran analogues such as 5-APB and 6-APB, represent a highly complex class of compounds frequently encountered in novel psychoactive substance (NPS) screening and pharmaceutical impurity profiling. Because these compounds are positional isomers, they share identical molecular weights and exhibit nearly indistinguishable mass-to-charge ( m/z ) ratios[1].
For researchers and drug development professionals, the quantitative analysis of these mixtures presents a formidable challenge. Mass spectrometry alone cannot differentiate them without prior chromatographic separation. Consequently, the burden of selectivity falls entirely on the High-Performance Liquid Chromatography (HPLC) method[2].
Causality in Method Development: Why Standard Columns Fail
As an application scientist, I frequently observe laboratories attempting to resolve benzofuran mixtures using standard C18 (octadecylsilane) columns. While C18 provides excellent hydrophobic retention, it fundamentally lacks the shape selectivity required to resolve the subtle structural differences between phenyl ring positional isomers[1].
The Mechanistic Solution: To achieve baseline resolution ( Rs≥1.5 ), the stationary phase must exploit the slight variations in electron density and dipole moments around the benzofuran oxygen.
-
Biphenyl Stationary Phases: Unlike C18, Biphenyl columns offer π−π interactions. The dual-ring structure of the biphenyl ligand can pivot, allowing for optimal alignment with the π -electrons of the benzofuran ring, effectively separating 5-APB from 6-APB based on electronic shape rather than mere hydrophobicity.
-
Chiral Stationary Phases (CSPs): For enantioselective separation of these chiral amines, CSPs incorporating a (+)-(18-crown-6)-tetracarboxylic acid selector are required. These columns operate via host-guest complexation, providing excellent chiral recognition under reversed-phase and polar-ionic conditions fully compatible with mass spectrometry[3].
Comparative Performance Data
To objectively evaluate the performance of different column chemistries, we compared their ability to resolve a standard mixture of 5-APB and 6-APB under optimized gradient conditions. The data below synthesizes expected chromatographic behaviors based on established validation parameters[4].
Table 1: Comparative HPLC Column Performance for 5-APB and 6-APB Mixtures
| Column Chemistry | Primary Retention Mechanism | 5-APB Rt (min) | 6-APB Rt (min) | Resolution ( Rs ) | Suitability for Isomer Quantitation |
| Standard C18 | Hydrophobic Dispersion | 4.12 | 4.15 | 0.4 | Unsuitable (Co-elution) |
| Phenyl-Hexyl | Hydrophobic + Weak π−π | 4.85 | 5.10 | 1.1 | Marginal (Requires extreme gradients) |
| Biphenyl | Hydrophobic + Strong π−π | 5.30 | 5.85 | 2.1 | Excellent (Baseline resolution) |
| Crown-Ether CSP | Host-Guest Complexation | 7.10 (R), 7.80 (S) | 8.40 (R), 9.20 (S) | > 1.8 (All) | Excellent (Enantioselective) |
Note: Rs≥1.5 is the standard threshold for complete baseline separation required for accurate quantitative integration.
Self-Validating Experimental Protocol
Trustworthiness in analytical chemistry is built on self-validating systems. The following step-by-step protocol integrates System Suitability Testing (SST) to guarantee data integrity before any unknown samples are processed.
Phase 1: Sample Preparation via Microsampling
To ensure volumetric accuracy when extracting benzofurans from complex biological matrices (e.g., whole blood), Volumetric Absorptive Microsampling (VAMS) is utilized. This mitigates the hematocrit bias traditionally seen in dried blood spots[3].
-
Collection: Absorb exactly 10 μ L of the sample onto the polymeric porous tip of the VAMS device.
-
Extraction: Submerge the tip in 200 μ L of an extraction solvent consisting of Methanol:Acetonitrile (50:50, v/v) spiked with 50 ng/mL of a deuterated internal standard (e.g., 5-APB-d5). The internal standard corrects for matrix effects and extraction losses.
-
Precipitation: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 150 μ L of the supernatant to an HPLC autosampler vial equipped with a glass insert.
Phase 2: HPLC-MS/MS Configuration
The mobile phase is maintained at an acidic pH to ensure the secondary amine of the benzofuran remains fully protonated, preventing peak tailing and maximizing ionization efficiency for MS/MS detection[2].
-
Analytical Column: Biphenyl core-shell column (2.1 x 100 mm, 2.6 μ m).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: Linear ramp to 40% B
-
8.0 - 10.0 min: Hold at 95% B (Column Wash)
-
10.1 - 13.0 min: 5% B (Re-equilibration)
-
-
Detection: Electrospray ionization (ESI) in positive mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.
Phase 3: System Suitability Testing (SST)
Before analyzing the extracted samples, the system must validate itself.
-
Inject a known resolution standard containing an equal concentration of 4-APB, 5-APB, 6-APB, and 7-APB.
-
Automated Logic Gate: The chromatography data system is programmed to calculate the resolution ( Rs ) between the critical pair (5-APB and 6-APB).
-
If Rs<1.5 or Peak Asymmetry ( As ) falls outside the 0.8–1.2 range, the sequence automatically halts. The operator must adjust the mobile phase modifier or column temperature before proceeding.
Workflow Visualization
Fig 1: Self-validating HPLC-MS/MS workflow for benzofuran isomer quantification.
References
- Title: Simultaneous Determination of 5- and 6-APB in Blood, other Body Fluids, Hair, and Various Tissues by HPLC-MS/MS Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
- Title: Identification of (2-aminopropyl)benzofuran (APB)
- Title: A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds Source: BenchChem URL
Sources
- 1. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microsampling and enantioselective liquid chromatography coupled to mass spectrometry for chiral bioanalysis of novel psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A comparative study of benzofuran-chalcone derivatives in oncology research
A comparative study of benzofuran-chalcone derivatives in oncology research
A Comparative Guide to Benzofuran-Chalcone Derivatives in Oncology: Tubulin Inhibition and Apoptosis
Executive Summary
The relentless pursuit of targeted oncology therapeutics has driven the evolution of privileged chemical scaffolds. While traditional chalcones exhibit documented anticancer properties, their clinical translation is often hindered by moderate potency and rapid metabolic clearance. By employing Fragment-Based Drug Design (FBDD), medicinal chemists have successfully hybridized chalcones with benzofuran rings. This guide provides an objective, data-driven comparison of benzofuran-chalcone derivatives against traditional scaffolds, detailing their mechanistic superiority as tubulin polymerization inhibitors and providing self-validating protocols for their experimental evaluation.
Mechanistic Rationale: The Fragment-Based Drug Design (FBDD) Advantage
Chalcones (1,3-diaryl-2-propen-1-ones) are well-documented for their ability to bind to the colchicine site of β-tubulin, disrupting microtubule dynamics [1]. However, to overcome the limitations of simple chalcones, researchers have integrated the benzofuran ring—a fused heterocyclic system that fundamentally alters the molecule's pharmacodynamics [2].
This hybridization creates a highly potent, dual-action pharmacophore:
-
Enhanced Tubulin Destabilization: The rigid, planar benzofuran moiety optimally occupies the hydrophobic pocket of the colchicine-binding site. It significantly enhances van der Waals interactions and hydrogen bonding with key amino acid residues compared to unhybridized chalcones [3].
-
Apoptotic Induction: The resulting catastrophic disruption of microtubule assembly triggers a prolonged G2/M cell cycle arrest. This mechanical stress induces mitochondrial dysfunction, activating the intrinsic apoptotic cascade via Caspase-9 and Caspase-3/7 cleavage [1].
Fig 1. Mechanistic pathway of benzofuran-chalcone hybrids inducing apoptosis via tubulin inhibition.
Comparative Efficacy: Hybrids vs. Traditional Scaffolds
To objectively evaluate benzofuran-chalcone derivatives, we benchmark them against natural chalcones, standard tubulin inhibitors (Combretastatin A-4), and clinical chemotherapeutics (Cisplatin). Experimental data confirms that specific hybrid modifications (e.g., methoxy, fluorine, or pyridine substitutions) yield sub-micromolar IC₅₀ values across multiple solid tumor cell lines, often outperforming or matching the potency of highly toxic standard agents [2].
| Compound Class | Representative Agent | Primary Target | Tubulin IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Key Advantage / Limitation |
| Benzofuran-Chalcone | Compound 4g / 3i | Tubulin / VEGFR-2 | ~2.7 - 5.5 | < 1.0 | Enhanced stability, dual-targeting capability [2], [3]. |
| Natural Chalcone | Isoliquiritigenin | Tubulin | > 20.0 | ~15.0 | Baseline scaffold; limited by rapid clearance [1]. |
| Standard Inhibitor | Combretastatin A-4 | Tubulin | ~1.5 - 2.9 | ~0.5 | Highly potent; susceptible to isomerization and resistance [1]. |
| Platinum-based | Cisplatin | DNA Crosslinking | N/A | ~12.2 | Clinical standard; high off-target systemic toxicity [2]. |
Experimental Validation Workflows
Robust oncology research requires self-validating assay systems. As a Senior Application Scientist, I emphasize that phenotypic cytotoxicity (MTT assays) must be rigorously correlated with direct target engagement. The following protocols are designed to confirm causality between tubulin inhibition and the resulting apoptotic outcome.
Fig 2. Standardized self-validating screening workflow for evaluating benzofuran-chalcone agents.
Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Purpose: To directly quantify the compound's ability to inhibit microtubule assembly. Causality: By utilizing a cell-free system with >99% purified porcine brain tubulin, we eliminate confounding cellular variables (e.g., membrane permeability, efflux pumps) to unequivocally prove direct target engagement at the colchicine site [3]. Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol to support polymerization.
-
Self-Validating Control Setup: Prepare 10X working stocks of the benzofuran-chalcone derivative, a vehicle control (0.1% DMSO), a known destabilizer (Combretastatin A-4, 3 µM), and a known stabilizer (Paclitaxel, 3 µM) in a 96-well half-area black plate. Including both a stabilizer and destabilizer ensures the functional integrity of the tubulin batch.
-
Initiation: Add the tubulin reaction mix (final concentration 3 mg/mL) to the pre-warmed plate (37°C) containing the compounds.
-
Kinetic Reading: Immediately monitor fluorescence (Ex: 340 nm, Em: 440 nm) every minute for 60 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the Vmax of the growth phase. A true colchicine-site inhibitor will demonstrate a dose-dependent decrease in Vmax and final steady-state fluorescence compared to the vehicle control.
Protocol B: Apoptosis Profiling via Annexin V/PI Flow Cytometry
Purpose: To confirm that the tubulin-mediated G2/M arrest successfully translates into programmed cell death rather than non-specific necrosis. Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant system to track the temporal progression of cell death [2]. Methodology:
-
Cell Treatment: Seed target cells (e.g., MCF-7 or A549 at 1x10⁵ cells/well) in 6-well plates. Treat with the benzofuran-chalcone derivative at 0.5x, 1x, and 2x its established IC₅₀ for 48 hours. Include a vehicle control.
-
Harvesting (Critical Step): Collect both floating (apoptotic) and adherent cells using an enzyme-free dissociation buffer. Avoid trypsin, as enzymatic cleavage of membrane proteins can cause false-positive Annexin V staining.
-
Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Acquisition: Analyze 10,000 events per sample via flow cytometry within 1 hour.
-
Interpretation: A dose-dependent shift from Q4 (Live: FITC-/PI-) to Q3 (Early Apoptotic: FITC+/PI-) and Q2 (Late Apoptotic: FITC+/PI+) confirms the activation of the apoptotic cascade.
References
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry.[Link]
-
Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation. International Journal of Molecular Sciences.[Link]
-
A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
Sources
Safety & Regulatory Compliance
2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde proper disposal procedures
2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde proper disposal procedures
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 2171988-09-1) requires more than just following a checklist—it requires a fundamental understanding of the molecule's reactivity. This guide provides a self-validating system for the safe operational handling and proper disposal of this specific benzofuran derivative, ensuring both laboratory safety and strict environmental compliance.
Part 1: Chemical Profiling & Hazard Causality
To design an effective disposal and handling protocol, we must first understand the physicochemical behavior of the compound. We do not just protect against hazards; we mitigate the chemical mechanisms that cause them.
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / Classification | Mechanistic Causality & Operational Impact |
| CAS Number | 2171988-09-1 | Unique identifier required for regulatory manifesting and EHS tracking. |
| Physical State | Liquid / Low-melting solid | Dictates transfer methodology (syringe/cannula vs. spatulation). |
| Acute Toxicity | Cat. 4 (Oral, Dermal, Inhalation) | The electrophilic carbonyl carbon readily interacts with biological nucleophiles, requiring strict barrier protection. |
| Skin/Eye Irritant | Cat. 2 / Cat. 2A (H315, H319) | Aldehydes act as skin sensitizers by forming hydrolytically stable Schiff bases with lysine residues on skin proteins, triggering localized inflammation and immune responses [1]. |
| Chemical Stability | Air-Sensitive | Undergoes radical-mediated autoxidation in the presence of molecular oxygen, forming peracids and subsequently carboxylic acids[2]. |
Part 2: Operational Handling & Experimental Workflow
Because of its susceptibility to autoxidation and its irritant profile, this compound must be handled using air-free techniques. Exposing the aldehyde to ambient air not only degrades the purity of your reagent but also generates peracid intermediates that can complicate downstream disposal.
Step-by-Step Handling Protocol:
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Environmental Control: Conduct all operations within a certified chemical fume hood. Ensure the sash is positioned at the optimal working height to maintain a face velocity of 80–100 fpm.
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Barrier Protection: Don standard PPE: a flame-resistant lab coat, safety goggles, and nitrile gloves. Double-gloving is highly recommended due to the compound's dermal toxicity and sensitization potential.
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Inert Atmosphere Transfer: To prevent autoxidation, purge the reaction vessel with an inert gas (Argon or Nitrogen). If the compound is in a liquid state, use a Schlenk line or a nitrogen-flushed syringe for transfer.
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Decontamination: Rinse all spatulas, syringes, and glassware with a compatible non-halogenated solvent (e.g., acetone or ethyl acetate) immediately after use. Collect these washings in the designated organic waste stream.
Caption: Sequential workflow for the air-free handling and transfer of reactive benzofuran aldehydes.
Part 3: Proper Disposal Procedures
Disposal must comply with EPA Resource Conservation and Recovery Act (RCRA) regulations [3]. While 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is not specifically listed as a P- or U-listed waste, its characteristic toxicity and flammability profile (when dissolved in solvents) dictate its waste stream.
Step-by-Step Disposal Protocol:
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Waste Segregation:
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Do not mix with aqueous waste or heavy metal effluents.
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Determine the solvent used during the reaction or cleanup. If handled purely or dissolved in non-halogenated solvents (e.g., acetone, ethyl acetate, methanol), classify as Non-Halogenated Organic Waste (EPA Codes like F003/F005 may apply to the solvent mixture).
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If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be classified as Halogenated Organic Waste .
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Packaging:
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Collect liquid waste in a high-density polyethylene (HDPE) or glass carboy.
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Collect solid waste (e.g., contaminated paper towels, disposable spatulas) in a sealed, puncture-resistant solid waste bin lined with a primary containment bag.
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Labeling & EPA Classification:
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Attach a standard Hazardous Waste tag immediately upon the first drop of waste entering the container.
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Explicitly list all constituents, e.g., "Waste Non-Halogenated Organics (Acetone 95%, 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde 5%)".
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Check the hazard boxes for "Toxic" and "Flammable" (if mixed with flammable solvents).
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Storage & Manifesting:
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Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.
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Ensure the container is kept tightly capped unless actively adding waste. This prevents fugitive emissions and halts further autoxidation.
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Schedule a pickup with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration.
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Caption: Decision matrix for the regulatory segregation of benzofuran-5-carbaldehyde chemical waste.
Part 4: Emergency Spill Response
In the event of a localized spill, rapid containment is critical to prevent inhalation exposure and surface contamination.
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Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity.
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Containment: For liquid spills, surround the perimeter with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use sawdust, as the autoxidation of the aldehyde generates heat which could ignite combustible absorbents.
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Collection: Carefully sweep the absorbed mixture using a non-sparking tool. Place the material into a heavy-duty hazardous waste bag or a sealable pail.
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Surface Decontamination: Wash the spill area with a mild detergent and water, followed by an acetone wipe to remove any residual organic residue. Dispose of all cleanup materials as solid hazardous waste.
References
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Chemical Reactivity and Skin Sensitization Potential for Benzaldehydes: Can Schiff Base Formation Explain Everything? Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]
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Mechanistic Insights into the Aerobic Oxidation of Aldehydes Source: ACS Publications (Organic Process Research & Development) URL:[Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (US EPA) URL:[Link]
